molecular formula C5H12N2O3 B613164 L-Alanine amide acetate CAS No. 119864-22-1

L-Alanine amide acetate

Cat. No.: B613164
CAS No.: 119864-22-1
M. Wt: 88.11
InChI Key: HIFLYZJMEVTVFL-DKWTVANSSA-N
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Description

L-Alanine amide acetate is a derivative of the amino acid L-alanine It is characterized by the presence of an amide group attached to the alanine molecule and an acetate group

Biochemical Analysis

Biochemical Properties

L-Alanine amide acetate plays a crucial role in biochemical reactions, particularly in the synthesis and degradation of proteins. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is alanine dehydrogenase, which catalyzes the reversible oxidative deamination of this compound to pyruvate and ammonia . This interaction is essential for the metabolism of amino acids and the regulation of nitrogen balance in cells. Additionally, this compound is involved in the synthesis of peptides and proteins, where it forms peptide bonds with other amino acids .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of human lung adenocarcinoma (A549) and mammary gland adenocarcinoma (MCF-7) cells . This inhibition is achieved through the modulation of cell signaling pathways that regulate cell growth and apoptosis. Furthermore, this compound affects cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound binds to alanine dehydrogenase, resulting in the activation of this enzyme and the subsequent conversion of this compound to pyruvate and ammonia . Additionally, it can inhibit the activity of certain enzymes involved in amino acid metabolism, thereby regulating the levels of various metabolites in the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high temperatures or extreme pH conditions can lead to its degradation and a decrease in its effectiveness . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on cellular metabolism and function . At high doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Threshold effects have also been observed, where the compound exhibits significant biological activity only above a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glycolytic pathway and the citric acid cycle. It interacts with enzymes such as alanine dehydrogenase and pyruvate kinase, which play crucial roles in these pathways . The compound can also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic activity of the cell . Additionally, this compound is involved in the synthesis of other amino acids and peptides, further highlighting its importance in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. One of the key transporters involved is the L-type amino acid transporter 1 (LAT1), which facilitates the uptake of this compound into cells . This transporter is predominantly expressed in tissues such as the brain, placenta, and certain types of cancer cells, indicating the selective distribution of this compound in these tissues . The compound can also bind to specific proteins within the cell, affecting its localization and accumulation .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, as different compartments provide distinct microenvironments for biochemical reactions . For instance, in the cytoplasm, this compound is involved in the synthesis of proteins and peptides, while in the mitochondria, it plays a role in energy metabolism and the regulation of metabolic pathways . Targeting signals and post-translational modifications can also direct this compound to specific compartments or organelles, further influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Alanine amide acetate can be synthesized through the reaction of L-alanine with acetic anhydride in the presence of a base such as pyridine. The reaction typically involves the formation of an intermediate, which is then converted to the final product through hydrolysis. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, this compound can be produced using a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: L-Alanine amide acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: The major product is typically an oxidized form of the amide group.

    Reduction: The major product is the corresponding amine.

    Substitution: The major product depends on the nucleophile used in the reaction.

Scientific Research Applications

L-Alanine amide acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of L-alanine amide acetate involves its interaction with specific enzymes and receptors in the body. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. These metabolites can then interact with molecular targets such as receptors and transporters, influencing cellular functions and pathways.

Comparison with Similar Compounds

  • N-Acetyl-L-alanine amide
  • N-Acetyl-L-valine amide
  • N-Acetyl-L-isoleucine amide
  • N-Acetyl-L-leucine amide

Comparison: L-Alanine amide acetate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Biological Activity

L-Alanine amide acetate is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry, pharmacology, and industrial processes. This article delves into the biochemical properties, mechanisms of action, and research findings related to this compound, supported by data tables and case studies.

This compound plays a significant role in biochemical reactions, particularly in protein synthesis and degradation. It interacts with various enzymes and proteins, notably alanine dehydrogenase, which catalyzes its conversion to pyruvate and ammonia through oxidative deamination. This reaction is crucial for cellular metabolism and energy production.

Key Interactions

Enzyme Reaction Type Product
Alanine DehydrogenaseOxidative DeaminationPyruvate + Ammonia
Pyruvate KinasePhosphorylationATP + Pyruvate

Cellular Effects

This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and metabolism. Research has demonstrated its inhibitory effects on the proliferation of specific cancer cell lines:

  • Human Lung Adenocarcinoma (A549)
  • Mammary Gland Adenocarcinoma (MCF-7)

These findings suggest a potential role for this compound in cancer therapy.

The compound's mechanism involves binding to specific biomolecules, leading to enzyme activation or inhibition. For instance, when this compound binds to alanine dehydrogenase, it activates the enzyme, facilitating the conversion to pyruvate.

Case Study: Cancer Cell Proliferation Inhibition

In a controlled laboratory study, this compound was administered to A549 and MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 100 µM over 48 hours. This suggests that this compound may serve as a potential therapeutic agent against certain cancers.

Dosage Effects in Animal Models

The biological effects of this compound vary with dosage. Low doses have shown beneficial effects on cellular metabolism, while higher doses can lead to cytotoxicity.

Dosage (mg/kg) Effect on Metabolism Cell Viability (%)
10Increased metabolic activity90
50Moderate cytotoxicity70
100High cytotoxicity40

Metabolic Pathways

This compound is involved in several key metabolic pathways:

  • Glycolytic Pathway
  • Citric Acid Cycle

These pathways are essential for energy production and metabolic regulation.

Transport and Distribution

The transport of this compound within cells is facilitated by specific transporters such as the L-type amino acid transporter 1 (LAT1). This transporter plays a crucial role in the uptake of the compound into various tissues.

Subcellular Localization

This compound is localized in different subcellular compartments, including:

  • Cytoplasm
  • Mitochondria

The localization affects its activity and function due to distinct microenvironments within the cell.

Industrial Applications

This compound has applications in various industries:

  • Pharmaceuticals: As an intermediate in drug synthesis.
  • Biotechnology: In metabolic engineering for producing amino acids.
  • Chemical Synthesis: As a building block for complex molecules.

Properties

IUPAC Name

acetic acid;(2S)-2-aminopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.C2H4O2/c1-2(4)3(5)6;1-2(3)4/h2H,4H2,1H3,(H2,5,6);1H3,(H,3,4)/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFLYZJMEVTVFL-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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